molecular formula C19H22ClNO5S2 B2530277 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine CAS No. 1448063-93-1

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Cat. No.: B2530277
CAS No.: 1448063-93-1
M. Wt: 443.96
InChI Key: NHUIWMKZJGFLKD-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a bis-sulfonylated piperidine derivative featuring two distinct sulfonyl substituents: a 3-chloro-2-methylphenyl group at position 1 and a 4-methoxyphenyl group at position 3. Its molecular formula is C₁₉H₂₁ClNO₅S₂, with a molecular weight of 442.95 g/mol (estimated). The chloro and methoxy substituents confer unique electronic and steric properties, influencing its solubility, reactivity, and biological interactions.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO5S2/c1-14-18(20)4-3-5-19(14)28(24,25)21-12-10-17(11-13-21)27(22,23)16-8-6-15(26-2)7-9-16/h3-9,17H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUIWMKZJGFLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Synthetic Design

Molecular Architecture

The target compound consists of a piperidine ring (C₅H₁₀N) substituted at the 1- and 4-positions with two distinct sulfonyl groups:

  • 3-Chloro-2-methylphenylsulfonyl : Aromatic ring with chloro (-Cl) and methyl (-CH₃) substituents, imparting steric bulk and electron-withdrawing effects.
  • 4-Methoxyphenylsulfonyl : Aromatic ring with methoxy (-OCH₃), contributing electron-donating resonance effects.

The molecular formula is C₁₉H₂₁ClNO₅S₂ , with a calculated molecular weight of 454.0 g/mol .

Retrosynthetic Analysis

Retrosynthesis suggests a two-step sulfonylation strategy:

  • Monosulfonylation : Piperidine reacts with 3-chloro-2-methylbenzenesulfonyl chloride.
  • Disulfonylation : The intermediate undergoes a second sulfonylation with 4-methoxybenzenesulfonyl chloride.
    Key challenges include regioselectivity, steric hindrance, and purification of the disubstituted product.

Preparation Methods

Stepwise Sulfonylation Protocol

First Sulfonylation: Synthesis of 1-(3-Chloro-2-methylphenylsulfonyl)piperidine

Reagents :

  • Piperidine (1.0 equiv)
  • 3-Chloro-2-methylbenzenesulfonyl chloride (1.1 equiv)
  • Triethylamine (2.5 equiv)
  • Dichloromethane (DCM) solvent

Procedure :

  • Piperidine is dissolved in DCM under nitrogen at 0°C.
  • Triethylamine is added dropwise to deprotonate the amine.
  • 3-Chloro-2-methylbenzenesulfonyl chloride is introduced slowly, and the reaction is stirred for 12 h at room temperature.
  • The mixture is washed with water (3×50 mL), and the organic layer is dried over Na₂SO₄.
  • Solvent evaporation yields the monosulfonylated intermediate as a white solid.

Yield : 78–85%
Purity : >95% (HPLC)

Second Sulfonylation: Synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine

Reagents :

  • 1-(3-Chloro-2-methylphenylsulfonyl)piperidine (1.0 equiv)
  • 4-Methoxybenzenesulfonyl chloride (1.2 equiv)
  • 4-Dimethylaminopyridine (DMAP, 0.2 equiv)
  • Acetonitrile solvent

Procedure :

  • The intermediate is dissolved in acetonitrile, and DMAP is added as a catalyst.
  • 4-Methoxybenzenesulfonyl chloride is added portionwise at 0°C.
  • The reaction is heated to 50°C for 6 h, cooled, and quenched with ice water.
  • The precipitate is filtered and recrystallized from ethyl acetate/hexane (1:3).

Yield : 65–72%
Melting Point : 142–145°C

One-Pot Sequential Sulfonylation

Reaction Optimization

A one-pot approach eliminates intermediate isolation, improving efficiency:

  • Piperidine (1.0 equiv) is treated with 3-chloro-2-methylbenzenesulfonyl chloride (1.1 equiv) and triethylamine (3.0 equiv) in DCM.
  • After 8 h, 4-methoxybenzenesulfonyl chloride (1.1 equiv) and DMAP (0.1 equiv) are added directly.
  • The mixture is stirred for 12 h, followed by standard workup.

Yield : 60–68%
Advantages : Reduced solvent use and processing time.

Mechanistic Insights

Sulfonylation Reaction Mechanism

Sulfonyl chlorides react with amines via a two-step nucleophilic acyl substitution:

  • Deprotonation : The amine attacks the electrophilic sulfur, forming a tetrahedral intermediate.
  • Chloride Elimination : The intermediate collapses, releasing HCl and forming the sulfonamide bond.
    Bases (e.g., triethylamine) neutralize HCl, shifting equilibrium toward product formation.

Steric and Electronic Effects

  • 3-Chloro-2-methylphenyl Group : The chloro substituent withdraws electrons, enhancing sulfonyl chloride reactivity. The methyl group introduces steric hindrance, slowing the second sulfonylation.
  • 4-Methoxyphenyl Group : Methoxy donates electrons via resonance, reducing electrophilicity. This necessitates higher temperatures or catalytic DMAP to accelerate the reaction.

Purification and Characterization

Chromatographic Purification

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) eluent removes unreacted sulfonyl chlorides and byproducts.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>99% by HPLC).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.85–7.45 (m, 7H, aromatic protons)
    • δ 3.89 (s, 3H, OCH₃)
    • δ 3.10–2.90 (m, 4H, piperidine CH₂)
    • δ 2.45 (s, 3H, CH₃)
  • ESI-MS : m/z 454.0 [M+H]⁺
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Industrial-Scale Considerations

Solvent Selection

  • Dichloromethane : Preferred for sulfonylation due to high solubility of reactants.
  • Acetonitrile : Polar aprotic solvent enhances reaction rates in the second step.

Waste Management

  • HCl Neutralization : Triethylamine hydrochloride is filtered and recycled.
  • Solvent Recovery : Distillation reclaims >90% of DCM and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, influencing their function.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 3-chloro-2-methylphenyl group increases hydrophobicity relative to fluorinated analogs (e.g., 4-fluorophenyl in ), which may enhance membrane permeability.

Antimicrobial Potential

Compounds with bis-sulfonyl groups, such as 1-((3-chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine, are hypothesized to inhibit bacterial enzymes (e.g., dihydropteroate synthase) due to structural similarity to sulfa drugs . For example, a related piperidine derivative, N-(pyridine-2-yl methyl)-2-(4-(quinolin-4-yl)piperazin-1-yl)acetasulfonyl, demonstrated efficacy against Mycobacterium tuberculosis .

Kinase and Receptor Modulation

The bis-sulfonyl motif is prevalent in kinase inhibitors. The CB2-selective agonist Sch225336 () shares a sulfonyl-rich scaffold and highlights the importance of methoxy groups in receptor binding. Similarly, substituted piperidines in (e.g., compound 9a ) exhibit triazole-sulfonyl linkages, suggesting applications in apoptosis or inflammation pathways.

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine is a compound of interest due to its potential pharmacological properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial effects, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C13_{13}H14_{14}ClO4_{4}S2_{2}
  • Molecular Weight : 314.84 g/mol

Antibacterial Activity

Research indicates that compounds with sulfonyl and piperidine moieties exhibit significant antibacterial properties. For instance, studies have shown that related piperidine derivatives demonstrate moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Staphylococcus aureus

The antibacterial effectiveness is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.

Enzyme Inhibition

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine has been studied for its inhibitory effects on several enzymes:

  • Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Urease : The compound also exhibits significant urease inhibition, which can be beneficial in treating urease-related infections.

Hypoglycemic Activity

Some derivatives of piperidine have demonstrated hypoglycemic effects, indicating potential use in managing diabetes by regulating blood glucose levels. The mechanism may involve enhancing insulin sensitivity or modulating glucose transport.

Study 1: Antibacterial Efficacy

A study evaluated a series of synthesized piperidine derivatives for their antibacterial activity. The results indicated that certain compounds exhibited IC50_{50} values as low as 0.63 µM against specific bacterial strains, showcasing their potential as effective antibacterial agents .

Study 2: Enzyme Inhibition Profiles

In another research effort, the compound was assessed for its ability to inhibit AChE and urease. The findings revealed that it not only inhibits these enzymes effectively but also binds well to bovine serum albumin (BSA), suggesting good pharmacokinetic properties .

Study 3: Hypoglycemic Effects

Research focused on the hypoglycemic activity of sulfonamide derivatives indicated that compounds similar to 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine could significantly lower blood glucose levels in diabetic models .

Comparative Analysis of Similar Compounds

Compound NameAntibacterial ActivityAChE InhibitionHypoglycemic Activity
Compound AModerateStrongYes
Compound BStrongModerateNo
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidineModerate to StrongStrongYes

Q & A

Basic Synthesis and Purification

Q: What are the common synthetic routes for preparing 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine? A: The compound is typically synthesized via sequential sulfonylation of a piperidine scaffold. A primary route involves:

  • Step 1: Reacting piperidine with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the mono-sulfonylated intermediate.
  • Step 2: Introducing the 4-methoxyphenylsulfonyl group using 4-methoxybenzenesulfonyl chloride under similar conditions.
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Advanced Experimental Design

Q: How can reaction conditions be optimized to minimize byproducts during sulfonylation? A: Key parameters include:

  • Temperature: Maintaining reactions at 0–5°C to suppress side reactions (e.g., over-sulfonylation).
  • Stoichiometry: Using a 1.1:1 molar ratio of sulfonyl chloride to piperidine to avoid excess reagent.
  • Base Selection: Triethylamine or DMAP (dimethylaminopyridine) enhances regioselectivity.
    Monitor progress via TLC or LC-MS. For example, in analogous syntheses, adjusting pH during workup (e.g., NaHCO₃ for neutralization) reduces acidic byproducts .

Structural Characterization

Q: What spectroscopic methods are critical for confirming the compound’s structure? A:

  • NMR: ¹H/¹³C NMR to verify sulfonyl group integration (δ 7.5–8.5 ppm for aromatic protons) and piperidine ring conformation.
  • Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography: For absolute configuration determination, as demonstrated in structurally related piperidine sulfonates .

Biological Activity Screening

Q: What methodologies are used to evaluate the compound’s potential bioactivity? A:

  • Primary Screening: Enzyme inhibition assays (e.g., kinase or protease panels) at 10 µM concentration.
  • Receptor Binding Studies: Radioligand displacement assays (e.g., serotonin or dopamine receptors) due to structural similarities to SSRIs .
  • SAR Analysis: Modifying substituents (e.g., replacing 4-methoxy with 4-fluoro) to assess activity trends .

Analytical Challenges

Q: How can researchers address discrepancies in purity assessments using HPLC? A:

  • Column Selection: Use a C18 column with a mobile phase of methanol/buffer (e.g., sodium acetate pH 4.6) for optimal resolution .
  • Detection: UV at 254 nm for sulfonyl groups.
  • Validation: Cross-validate with LC-MS or NMR to distinguish co-eluting impurities.

Advanced Data Contradiction

Q: How should researchers resolve conflicting biological activity data across studies? A:

  • Orthogonal Assays: Validate results using independent methods (e.g., cell-based vs. biochemical assays).
  • Structural Confirmation: Recheck compound identity (e.g., via HRMS) to rule out degradation or isomerization.
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values to compare potency accurately. For example, sulfonamide analogs show variability in antimicrobial activity depending on substituent electronic effects .

Functional Group Reactivity

Q: What strategies enable selective modification of the sulfonyl groups? A:

  • Nucleophilic Substitution: Replace the 3-chloro-2-methylphenyl group with amines or thiols under basic conditions.
  • Electrophilic Aromatic Substitution: Activate the 4-methoxyphenyl ring for halogenation or nitration using Lewis acids (e.g., FeCl₃) .

Stability and Storage

Q: What conditions are optimal for long-term storage of this compound? A:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Solubility: Dissolve in DMSO (10 mM aliquots) to avoid hydrolysis.
  • Monitoring: Periodically check purity via HPLC; sulfonamides are prone to hydrolysis under high humidity .

Computational Modeling

Q: How can molecular docking predict binding modes to biological targets? A:

  • Target Selection: Use crystal structures of homologous receptors (e.g., serotonin transporter PDB: 5I6X).
  • Docking Software: AutoDock Vina or Schrödinger Suite for pose prediction.
  • Validation: Compare results with mutagenesis data; for example, piperidine sulfonates show affinity for hydrophobic binding pockets .

Comparative SAR Table

Modification Observed Effect Reference
4-Methoxy → 4-FluoroIncreased metabolic stability
3-Chloro → 3-BromoEnhanced receptor binding affinity
Piperidine → PiperazineReduced cytotoxicity

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